An In-depth Technical Guide to Mumefural: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide to Mumefural: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mumefural, a bioactive compound derived from the processed fruit of the Japanese apricot (Prunus mume). The document details its chemical structure, physicochemical properties, and key biological activities, with a focus on its mechanisms of action. Detailed experimental protocols for its extraction and analysis are provided, along with visualizations of its known signaling pathways to support further research and development.
Chemical Identity and Structure
Mumefural is a citric acid derivative that is not naturally present in fresh Prunus mume fruit but is formed during the heating process of its juice.[1][2] It is structurally an ester formed between citric acid and 5-hydroxymethyl-2-furfural (HMF).[3]
The definitive chemical structure of Mumefural was elucidated using various spectroscopic methods, including UV, Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
IUPAC Name: 2-{2-[(5-formylfuran-2-yl)methoxy]-2-oxoethyl}-2-hydroxybutanedioic acid
Chemical Structure:
(Note: This is a SMILES representation of the structure. A 2D diagram is implicitly shown in the data tables.)
Physicochemical and Spectroscopic Data
Mumefural is characterized as a highly hygroscopic amorphous solid. Due to this nature, it does not have a defined melting or boiling point. Key quantitative data for Mumefural are summarized in Table 1.
Table 1: Quantitative Physicochemical and Spectroscopic Data for Mumefural
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 222973-44-6 | [4][5] |
| Molecular Properties | ||
| Chemical Formula | C₁₂H₁₂O₉ | [4][6] |
| Molecular Weight | 300.22 g/mol | [6] |
| Spectroscopic Data | ||
| UV-Vis (λmax in water) | 282 nm | [7] |
| Molar Absorption Coeff. (ε) | 1.78 × 10⁴ L·mol⁻¹·cm⁻¹ | [7] |
| Mass Spectrometry (ESI-) | m/z 299 [M-H]⁻ | [3] |
| Physical Properties | ||
| Physical Description | Highly hygroscopic amorphous solid | [7] |
| Solubility | Soluble in water, DMSO, and ethanol | [4][6] |
Note: Detailed ¹H-NMR, ¹³C-NMR, and IR spectroscopic data are reported in the primary literature by Chuda et al. (1999) but are not available in publicly accessible abstracts.[1]
Experimental Protocols
Isolation and Purification of Mumefural from Prunus mume Fruit Extract
The following protocol is based on established methods for the extraction and purification of Mumefural for analytical purposes.[3][8]
Objective: To isolate Mumefural from a commercially available Prunus mume fruit juice concentrate.
Materials:
-
Prunus mume fruit concentrate
-
Milli-Q® water (or equivalent ultrapure water)
-
Acetonitrile (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
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Centrifuge and centrifuge tubes (15 mL)
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Vortex mixer
Procedure:
-
Sample Homogenization:
-
Weigh 150 mg of the Prunus mume fruit concentrate into a 15 mL centrifuge tube.
-
Add 5 mL of Milli-Q® water.
-
Vortex the sample thoroughly to ensure complete homogenization.
-
-
Clarification:
-
Centrifuge the homogenized sample at 6,000 x g for 10 minutes at room temperature to pellet insoluble materials.
-
Carefully collect the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Wash an Oasis HLB SPE cartridge with 5 mL of acetonitrile, followed by conditioning with 5 mL of Milli-Q® water. Do not allow the cartridge to dry out.
-
Loading: Load the clarified supernatant from step 2 onto the conditioned SPE cartridge. Pass the sample through the cartridge slowly to ensure efficient binding.
-
Washing: Wash the cartridge with 5 mL of Milli-Q® water to remove polar impurities. Allow the wash solvent to drain completely.
-
Elution: Elute Mumefural from the cartridge using 5 mL of an acetonitrile/water (20/80, v/v) mixture.
-
-
Analysis: The eluate collected in step 3.4 contains purified Mumefural and is ready for analysis by HPLC-UV or HPLC-MS.[3][8]
HPLC-MS Method for Quantitative Analysis
Objective: To quantify the concentration of Mumefural in the purified extract.
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., COSMOSIL 2.5C18-MS-II, 2.0 mm I.D. × 50 mm)[3]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Program:
-
0-10 min: 8% B
-
10-10.1 min: 8% to 100% B
-
10.1-13 min: 100% B
-
13-13.5 min: 100% to 8% B
-
13.5-21 min: 8% B
-
-
Flow Rate: 0.2 mL/min[3]
-
Column Temperature: 40°C[3]
-
Detection (UV): 280 nm[3]
-
Detection (MS): Electrospray Ionization (ESI) in negative mode, monitoring for m/z 299.[3]
Biological Activity and Signaling Pathways
Mumefural exhibits several significant biological activities. Two of its primary mechanisms of action involve the inhibition of phosphodiesterase 4D (PDE4D) and agonism of the GABA-A receptor.[4]
Inhibition of Phosphodiesterase 4D (PDE4D)
Mumefural has been identified as an inhibitor of PDE4D, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4] By inhibiting PDE4D, Mumefural increases intracellular cAMP levels, which can modulate various downstream signaling pathways, including those involved in inflammation and cellular proliferation.
Caption: Mumefural inhibits PDE4D, preventing cAMP degradation.
GABA-A Receptor Agonism
Mumefural is also known to act as an agonist at the gamma-aminobutyric acid (GABA) and benzodiazepine (BZ) binding sites on the GABA-A receptor.[4] This action enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. This mechanism is responsible for its potential anxiolytic and sedative properties.
Caption: Mumefural binds to the GABA-A receptor, enhancing Cl⁻ influx.
Conclusion
Mumefural is a well-characterized bioactive compound with significant potential for therapeutic applications, particularly in relation to cardiovascular health and neurological disorders. Its chemical properties are defined, and robust analytical methods for its quantification are established. The elucidation of its roles as a PDE4D inhibitor and a GABA-A receptor agonist provides a solid foundation for further mechanistic studies and drug development initiatives. This guide serves as a core technical resource for professionals engaged in the exploration of Mumefural's scientific and medicinal value.
References
- 1. Mumefural, citric acid derivative improving blood fluidity from fruit-juice concentrate of Japanese apricot (Prunus mume Sieb. et Zucc) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Analysis of Mumefural in Mume Fruit Extractï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 4. Acute and Subacute Oral Toxicity of Mumefural, Bioactive Compound Derived from Processed Fruit of Prunus mume Sieb. et Zucc., in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Mumefural | TargetMol [targetmol.com]
- 7. Simultaneous determination of mumefural and citric acid in Japanese apricot fruit juice concentrate using LC with intramolecular excimer-forming derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nacalai.com [nacalai.com]
